1H-inden-1-one
Overview
Description
Synthesis Analysis
A practical and straightforward chemoenzymatic synthesis of novel acetoxy- and hydroxy-1H-inden-l-ones starting from commercial indan-1-ones has been described . The final step of the preparation can be performed with high conversion working under mild reaction conditions .Molecular Structure Analysis
The molecular structure of 1H-inden-1-one consists of a cyclopentane fused to a benzene ring . It has a density of 1.2±0.1 g/cm3, a boiling point of 254.1±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Chemical Reactions Analysis
In a study, 2,3-dihydro-1H-inden-1-one derivatives were synthesized by a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (i) catalyzed direct carbon–carbon bond cleavage .Physical and Chemical Properties Analysis
This compound has a molar refractivity of 38.2±0.3 cm3, a polar surface area of 17 Å2, a polarizability of 15.1±0.5 10-24 cm3, a surface tension of 48.1±3.0 dyne/cm, and a molar volume of 108.3±3.0 cm3 . It has a flash point of 105.3±17.6 °C and an index of refraction of 1.622 .Scientific Research Applications
Synthesis and Biological Activities
1H-inden-1-one derivatives, such as the 3-(arylamino)-2-phenyl-1H-inden-1-one, have been synthesized and characterized using various spectroscopic techniques. These compounds, studied through density functional theory (DFT), show potential as antibacterial agents against both gram-negative and gram-positive bacteria (El‐Sheshtawy & Baker, 2014).
Synthesis of Indene Derivatives
A unique three-component coupling reaction has been developed to synthesize functionalized indene derivatives, including 1H-indene-3-carboxamides or 1H-indene-3-carboxylates, from 1-diazonaphthalen-2(1H)-ones under catalyst-free thermal conditions. This method offers a novel pathway for creating diverse indene derivatives (Magar & Lee, 2013).
Catalytic Synthesis
Rhodium (I)-catalyzed decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene has been used to synthesize 2,3-dihydro-1H-inden-1-one derivatives. This process represents a significant advancement in carbon–carbon bond cleavage catalysis (Hu et al., 2022).
NMR Analysis and Chemical Properties
NMR analysis has been crucial in understanding the chemical structure and properties of various this compound derivatives. Studies have focused on molecules like (1S, 1aR, 6aR)-2’, 3’, 6, 6a-tetrahydrospiro cycloprop a indene-1(1aH), 1’- 1H indene, elucidating their structural details (Spiteller et al., 2005).
Organic Synthesis Applications
Gold-catalyzed tandem reactions have been developed for synthesizing (E)-1H-inden-1-ones. These compounds are critical frameworks in numerous natural products and pharmaceutically active compounds, serving as valuable intermediates in organic synthesis (Wang et al., 2014).
Semiconductor Materials
1H-indenes, dihydro-s-indacenes, and diindenoindacenes, synthesized from a 3-lithioindene compound, show promising physical properties for use as ambipolar organic semiconductor materials (Zhu et al., 2009).
Safety and Hazards
1H-inden-1-one may cause respiratory tract irritation when inhaled, skin irritation upon contact, and eye irritation . If ingested, it may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is advised to avoid dust formation, breathing dust/fume/gas/mist/vapours/spray, and ingestion and inhalation .
Mechanism of Action
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for 1H-inden-1-one.
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it’s plausible that this compound could have a variety of molecular and cellular effects.
Properties
IUPAC Name |
inden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWQUNCRDLUDEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473374 | |
Record name | 1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-90-0 | |
Record name | 1H-Inden-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Inden-1-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B65N387LDP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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